(R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
Overview
Description
®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate is a chiral compound that belongs to the class of tryptophan derivatives. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The compound’s structure includes an ethyl ester group, an amino group, and a methoxy group attached to the indole ring, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methoxyindole.
Alkylation: The indole is alkylated using ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(6-methoxy-1H-indol-3-yl)acetate.
Amination: The ester is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale alkylation and amination reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Chiral Resolution: Industrial-scale chiral resolution methods, including simulated moving bed chromatography, are employed to separate the ®-enantiomer efficiently.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Serves as a probe in studying enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to tryptophan and serotonin derivatives.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with serotonin receptors, enzymes like tryptophan hydroxylase, and other indole-binding proteins.
Pathways Involved: It may modulate neurotransmitter pathways, influencing serotonin levels and related signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
- (S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
- Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate
Uniqueness
®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate is unique due to its specific chiral configuration and the presence of an ethyl ester group, which can influence its biological activity and pharmacokinetic properties compared to its methyl ester or acid counterparts.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(17)12(15)6-9-8-16-13-7-10(18-2)4-5-11(9)13/h4-5,7-8,12,16H,3,6,15H2,1-2H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVNUEWNNYMQRS-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CNC2=C1C=CC(=C2)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440435 | |
Record name | (R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355840-03-8 | |
Record name | (R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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